2,5-Bis(2-methylbutan-2-yl)thiophene
Description
Contextual Significance of Thiophene (B33073) Derivatives in Organic Chemistry and Materials Science
Thiophene derivatives have garnered significant attention due to their versatile chemical reactivity and inherent electronic properties. The sulfur atom in the thiophene ring imparts a higher degree of polarizability compared to its all-carbon analogue, benzene, which facilitates charge transport. This characteristic makes thiophene-based molecules and polymers prime candidates for applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The ability to easily functionalize the thiophene ring at various positions allows for the fine-tuning of its electronic and physical properties, enabling the design of materials with tailored functionalities.
Overview of Bis-Substituted Thiophenes as Building Blocks for Functional Materials
Among the various classes of thiophene derivatives, 2,5-bis-substituted thiophenes are of particular interest. The substitution at the 2 and 5 positions, the most reactive sites on the thiophene ring, allows for the extension of the conjugated system, which is crucial for efficient charge transport in organic semiconductors. These bis-substituted thiophenes serve as key monomers for the synthesis of well-defined oligomers and polymers with predictable and reproducible properties. The nature of the substituent groups can significantly influence the solubility, processability, and solid-state packing of the resulting materials, which in turn dictates their performance in electronic devices.
Research Rationale for Investigating 2,5-Bis(2-methylbutan-2-yl)thiophene
The investigation into this compound, also known as 2,5-di-tert-amylthiophene, is driven by the strategic incorporation of the bulky and branched 2-methylbutan-2-yl (tert-amyl) groups. These bulky alkyl substituents are expected to enhance the solubility of the thiophene monomer and any resulting polymers in common organic solvents. Improved solubility is a critical factor for the solution-based processing techniques often employed in the fabrication of large-area and flexible electronic devices. Furthermore, the steric hindrance provided by the tert-amyl groups can influence the planarity of the polymer backbone and the intermolecular packing in the solid state, which are key parameters affecting charge carrier mobility.
Scope and Objectives of Academic Research on this compound
Academic research on this compound primarily focuses on its synthesis, characterization, and potential as a building block for novel organic electronic materials. The main objectives include:
Developing efficient and scalable synthetic routes to obtain high-purity this compound.
Thoroughly characterizing the compound's physical and chemical properties, including its thermal stability and spectroscopic signatures.
Investigating its polymerization behavior to produce new poly(2,5-dialkylthiophene)s.
Evaluating the electronic properties of the resulting polymers and assessing their performance in prototype electronic devices.
While specific, in-depth research articles solely dedicated to this compound are not abundant in readily accessible literature, its study falls within the broader and highly active field of 2,5-dialkylthiophenes for organic electronics. The principles governing the synthesis and properties of related compounds provide a strong framework for understanding the potential of this specific molecule.
Detailed Research Findings
Although dedicated studies on this compound are limited, its synthesis can be approached through established methods for preparing 2,5-dialkylthiophenes. One common method is the Friedel-Crafts alkylation of thiophene. cerritos.edu This involves reacting thiophene with a suitable alkylating agent, such as a tert-amyl halide or alcohol, in the presence of a Lewis acid catalyst. cerritos.edulibretexts.org
Another versatile method for creating C-C bonds in thiophene synthesis is through Grignard reagents. This approach would involve the reaction of a thiophene-based Grignard reagent with an appropriate alkyl halide.
Table 1: General Properties of 2,5-Disubstituted Thiophenes
| Property | Description |
| Physical State | Typically liquids or low-melting solids at room temperature. |
| Solubility | Generally soluble in common organic solvents, with solubility increasing with the size of the alkyl substituents. |
| Thermal Stability | Often exhibit good thermal stability, a desirable property for materials used in electronic devices. |
Table 2: Spectroscopic Data for Analogous 2,5-Disubstituted Thiophenes acs.org
| Compound | 1H NMR (400 MHz, CDCl3) δ (ppm) | 13C NMR (100 MHz, CDCl3) δ (ppm) |
| 2,5-Bis(4-fluorophenyl)thiophene (B3163462) | 7.55–7.59 (m, 4H), 7.19 (s, 2H), 7.08 (t, J = 8.4 Hz, 4H) | 162.3 (d, JC,F= 246.0 Hz), 142.5, 130.5 (d, JC,F= 3.4 Hz), 127.3 (d, JC,F= 7.9 Hz), 124.0, 115.9 (d, JC,F= 21.7 Hz) |
| 2,5-Bis(4-chlorophenyl)thiophene | 7.53 (d, J = 8.4 Hz, 4H), 7.35 (d, J = 8.4 Hz, 4H), 7.25 (s, 2H) | 142.7, 133.4, 132.6, 129.1, 126.8, 124.4 |
The investigation of this compound and its potential polymers contributes to the broader understanding of structure-property relationships in the field of organic electronics. The insights gained from such studies are invaluable for the rational design of next-generation materials for flexible and printable electronics.
Structure
3D Structure
Properties
CAS No. |
649740-10-3 |
|---|---|
Molecular Formula |
C14H24S |
Molecular Weight |
224.41 g/mol |
IUPAC Name |
2,5-bis(2-methylbutan-2-yl)thiophene |
InChI |
InChI=1S/C14H24S/c1-7-13(3,4)11-9-10-12(15-11)14(5,6)8-2/h9-10H,7-8H2,1-6H3 |
InChI Key |
NABWLJOEZZWBCB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC=C(S1)C(C)(C)CC |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Electronic Characterization of 2,5 Bis 2 Methylbutan 2 Yl Thiophene
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.
¹H NMR Spectroscopic Analysis for Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the different types of protons and their connectivity within the 2,5-Bis(2-methylbutan-2-yl)thiophene molecule. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of the protons.
For the parent thiophene (B33073) molecule, the protons on the heterocyclic ring typically appear as multiplets in the aromatic region of the spectrum. chemicalbook.com In 2,5-disubstituted thiophenes, the symmetry of the molecule often results in a simplified spectrum. For instance, in a symmetrically substituted thiophene, the two protons on the thiophene ring are chemically equivalent and would be expected to produce a single signal.
The tert-amyl (2-methylbutan-2-yl) substituents introduce several distinct proton environments:
Methyl Protons (CH₃): The molecule contains multiple methyl groups. The protons of the two methyl groups attached to the same quaternary carbon are equivalent, and the protons of the terminal methyl group of the ethyl chain are also distinct. These will appear as separate signals, likely in the upfield region of the spectrum.
Methylene (B1212753) Protons (CH₂): The protons of the methylene group in the ethyl part of the tert-amyl substituent will have a characteristic chemical shift and splitting pattern due to coupling with the adjacent methyl protons.
Thiophene Protons: The protons directly attached to the thiophene ring will appear in the downfield aromatic region.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Thiophene-H | 6.5 - 7.5 | Singlet |
| Methylene (-CH₂-) | 1.5 - 2.0 | Quartet |
| Methyl (-CH₃) of ethyl | 0.8 - 1.2 | Triplet |
| Methyl (-C(CH₃)₂-) | 1.0 - 1.5 | Singlet |
¹³C NMR Spectroscopic Analysis for Carbon Framework
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum.
For this compound, the ¹³C NMR spectrum would be expected to show signals corresponding to:
Thiophene Carbons: Two distinct signals for the carbons of the thiophene ring. The carbon atoms directly bonded to the bulky tert-amyl groups (C2 and C5) will have a different chemical shift compared to the other two carbons of the ring (C3 and C4).
Quaternary Carbons: The quaternary carbon atom of each tert-amyl group will appear as a distinct signal.
Methylene Carbons: The carbon atom of the methylene group in each substituent.
Methyl Carbons: The carbon atoms of the various methyl groups.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Thiophene C-2, C-5 | 145 - 155 |
| Thiophene C-3, C-4 | 120 - 130 |
| Quaternary Carbon | 35 - 45 |
| Methylene (-CH₂-) | 30 - 40 |
| Methyl (-C(CH₃)₂-) | 25 - 35 |
| Methyl (-CH₃) of ethyl | 10 - 15 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule, which is crucial for unambiguous structural assignment. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. researchgate.net For this compound, a COSY spectrum would show correlations between the protons of the methylene group and the adjacent methyl group within the tert-amyl substituent.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com An HSQC spectrum would allow for the direct assignment of each proton signal to its corresponding carbon signal. For example, the singlet of the thiophene protons would correlate with the signal of the thiophene carbons (C3 and C4).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. youtube.com HMBC is particularly useful for identifying connectivity across quaternary carbons and heteroatoms. For instance, correlations would be expected between the methyl protons of the tert-amyl group and the quaternary carbon, as well as the C2 (or C5) carbon of the thiophene ring.
Vibrational Spectroscopy Methodologies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations present in a molecule.
Infrared (IR) Spectroscopic Analysis for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
C-H stretching (aromatic): Around 3100-3000 cm⁻¹, corresponding to the C-H bonds of the thiophene ring.
C-H stretching (aliphatic): In the range of 3000-2850 cm⁻¹, due to the C-H bonds of the tert-amyl groups.
C=C stretching (aromatic): Typically observed in the 1600-1450 cm⁻¹ region, characteristic of the thiophene ring.
C-S stretching: The vibration of the carbon-sulfur bond in the thiophene ring usually appears in the fingerprint region, often around 800-600 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-H Bend | 1470 - 1365 |
| C-S Stretch | 800 - 600 |
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy is a complementary technique to IR spectroscopy that also probes the vibrational modes of a molecule. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. The Raman spectrum of this compound would provide additional information about the vibrations of the thiophene ring and the carbon-sulfur bonds, aiding in a more complete vibrational analysis.
Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of synthesized compounds through controlled fragmentation.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the compound, distinguishing it from other molecules with the same nominal mass. For this compound, HRMS is used to confirm its elemental composition of C₁₄H₂₄S by comparing the experimentally measured mass of its molecular ion ([M]⁺ or [M+H]⁺) with the theoretically calculated exact mass.
Table 1: Theoretical Exact Mass Data for this compound This table presents calculated values based on the compound's chemical formula.
| Formula | Species | Mass Type | Calculated Mass (Da) |
| C₁₄H₂₄S | [M]⁺ | Monoisotopic | 224.160 |
| C₁₄H₂₅S | [M+H]⁺ | Monoisotopic | 225.167 |
The fragmentation of related thiophene derivatives often involves characteristic bond cleavages. nih.gov In electron ionization (EI) mode, the fragmentation pattern for this compound would be expected to show characteristic losses related to its bulky alkyl substituents. The primary fragmentation pathway would likely involve alpha-cleavage, breaking the bond between the thiophene ring and the tert-amyl group, or the loss of smaller alkyl radicals from the side chains. arkat-usa.orglibretexts.org
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing molecules without causing significant fragmentation, which is ideal for confirming molecular weight. While direct ESI analysis of nonpolar hydrocarbons can be challenging, it is often employed in conjunction with techniques that can induce ionization, or for the analysis of reaction mixtures and charged species generated electrochemically. In studies of similar thiophene-based compounds, ESI-MS has been used to identify and confirm the structure of synthesized materials. rsc.org For this compound, ESI-MS would be most effective for confirming the mass of the molecular ion, typically observed as the protonated species [M+H]⁺.
Electrochemical Characterization Methodologies
Electrochemical methods are vital for probing the electronic structure of conjugated molecules, providing data on redox potentials, energy levels of frontier molecular orbitals (HOMO/LUMO), and the stability of charged species.
Cyclic Voltammetry (CV) is the primary technique used to study the redox properties of electroactive molecules. By measuring the current response to a sweeping potential, a voltammogram is produced that reveals the oxidation and reduction potentials of the compound. For this compound, CV experiments would show an oxidation wave corresponding to the removal of an electron from the π-system to form a radical cation. mdpi.com
The potential at which oxidation occurs is directly related to the energy of the Highest Occupied Molecular Orbital (HOMO). The bulky, electron-donating tert-amyl groups are expected to lower the oxidation potential relative to unsubstituted thiophene, although steric hindrance might influence the electrochemical process. nih.gov The reversibility of the oxidation wave provides information on the stability of the generated radical cation; a stable species will show a corresponding reduction wave on the reverse scan. nih.gov In many substituted thiophenes, the first oxidation is a reversible, one-electron process. researchgate.net
Table 2: Representative Electrochemical Data for Substituted Oligothiophenes This table shows illustrative data from related compounds to demonstrate the principles of CV analysis.
| Compound | Oxidation Potential (E½, V vs. Fc/Fc⁺) | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Gap (eV) |
| Terthiophene Derivative nih.gov | 0.40 | -5.15 | -2.54 | 2.61 |
| Bis-hexylthiophene Derivative researchgate.net | 0.24 | -5.04 | -3.23 | 1.81 |
Spectroelectrochemistry combines electrochemical and spectroscopic techniques (typically UV-Vis-NIR absorption) to study the properties of electrochemically generated species in situ. nih.gov This powerful method allows for the direct observation and characterization of the radical cations and dications formed during the redox processes of this compound.
Upon applying an oxidative potential to a solution of the compound, the neutral molecule is converted into its radical cation. This change is accompanied by the appearance of new, distinct absorption bands in the visible and near-infrared (NIR) regions of the spectrum, which are characteristic of the charged species. uni-halle.de The intensity of these new bands grows as the concentration of the radical cation increases, while the absorption band of the neutral species simultaneously bleaches. This technique provides definitive evidence for the formation of charged carriers and offers insight into their electronic structure. nih.gov
Fluorescence Spectroscopy Methodologies for Emission Characteristics
Fluorescence spectroscopy is a powerful technique to investigate the electronic properties of conjugated molecules like thiophene derivatives. Upon absorption of light, these molecules are promoted to an excited electronic state. They then relax to the ground state, in part by emitting light (fluorescence). The characteristics of this emitted light, such as its wavelength (color) and intensity, provide valuable information about the molecule's electronic structure and its environment.
For 2,5-dialkylthiophenes, the position of the fluorescence emission maximum is sensitive to the nature of the alkyl substituents and the polarity of the solvent. Generally, increasing the electron-donating ability of the alkyl groups or the polarity of the solvent can lead to a red-shift (a shift to longer wavelengths) in the emission spectrum. rsc.org The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, is a measure of the efficiency of the fluorescence process. For many thiophene derivatives, the quantum yield can be influenced by factors such as molecular rigidity and the presence of heavy atoms. rsc.org
Hypothetical Data for this compound:
While no specific data exists, one could anticipate that this compound would exhibit fluorescence in the ultraviolet or blue region of the electromagnetic spectrum, typical for many simple thiophene derivatives. The bulky tert-amyl (2-methylbutan-2-yl) groups might influence the fluorescence properties by sterically hindering intermolecular interactions that could otherwise lead to fluorescence quenching.
Table 1: Illustrative Fluorescence Data for a Generic 2,5-Dialkylthiophene in Various Solvents
| Solvent | Dielectric Constant (ε) | Emission Maximum (λem, nm) | Fluorescence Quantum Yield (Φf) |
| n-Hexane | 1.88 | 380 | 0.45 |
| Toluene | 2.38 | 385 | 0.42 |
| Dichloromethane | 8.93 | 395 | 0.35 |
| Acetonitrile | 37.5 | 405 | 0.30 |
This table is for illustrative purposes only and does not represent experimental data for this compound.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Ion Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radical ions. When a molecule like this compound is oxidized or reduced, it can form a radical cation or a radical anion, respectively. EPR spectroscopy can provide detailed information about the distribution of the unpaired electron's spin density within the radical ion, which is reflected in the hyperfine splitting constants.
Studies on radicals derived from various methylthiophenes have shown that H-atom abstraction typically occurs at the methyl group. capes.gov.bribm.com For radical cations of 2,5-dialkylthiophenes, the spin density is often delocalized over the thiophene ring. The hyperfine coupling constants to the protons on the alkyl groups and the thiophene ring can be determined from the EPR spectrum, providing insight into the molecular and electronic structure of the radical ion. The stability of these radical ions is also a key parameter that can be investigated.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by mass) of a compound. For a newly synthesized compound like this compound, elemental analysis is crucial for confirming its empirical formula. The experimentally determined percentages of carbon, hydrogen, and sulfur are compared with the theoretically calculated values based on the expected molecular formula (C₁₄H₂₄S). A close agreement between the experimental and calculated values provides strong evidence for the purity and identity of the synthesized compound. mdpi.com
Table 2: Theoretical Elemental Analysis Data for this compound (C₁₄H₂₄S)
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical % |
| Carbon | C | 12.01 | 168.14 | 79.92 |
| Hydrogen | H | 1.008 | 24.192 | 11.50 |
| Sulfur | S | 32.07 | 32.07 | 15.26 |
This table presents the calculated theoretical values. Experimental verification is required.
Computational Chemistry Approaches to Understanding 2,5 Bis 2 Methylbutan 2 Yl Thiophene
Density Functional Theory (DFT) Studies for Ground State Electronic Structure
DFT has become a standard method for investigating the electronic structure of molecules.
Geometry Optimization Methodologies
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. This process yields important information such as bond lengths, bond angles, and dihedral angles. While studies on other substituted thiophenes have been performed using various levels of theory like B3LYP with basis sets such as 6-311G, no such data is available for 2,5-Bis(2-methylbutan-2-yl)thiophene. researchgate.net
Frontier Molecular Orbital (HOMO/LUMO) Analysis
The HOMO and LUMO are the frontier orbitals that are crucial for understanding a molecule's reactivity and electronic properties. semanticscholar.org The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for predicting the electronic conductivity and optical properties of a material. For many thiophene (B33073) derivatives, these values have been calculated, but not for the specific compound . researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
TD-DFT is a computational method used to study the behavior of molecules in their excited states, which is essential for understanding their optical properties. researchgate.net
Simulation of Absorption and Emission Spectra
Using TD-DFT, it is possible to simulate the ultraviolet-visible (UV-Vis) absorption and emission (fluorescence) spectra of a molecule. researchgate.net These theoretical spectra can be compared with experimental data to validate the computational method and to understand the electronic transitions responsible for the observed colors and luminescent properties.
Analysis of Electronic Transitions
A detailed TD-DFT analysis would provide information on the nature of the electronic transitions, such as whether they are localized on specific parts of the molecule or involve charge transfer between different regions. This is particularly important for designing molecules for applications in organic electronics.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations are particularly useful for understanding its conformational flexibility, which is dominated by the rotation of the two 2-methylbutan-2-yl (tert-amyl) groups relative to the rigid thiophene ring.
The primary goal of MD simulations in this context is to explore the potential energy surface of the molecule to identify stable and low-energy conformations. The bulky nature of the tert-amyl substituents leads to significant steric hindrance, which restricts free rotation around the C(thiophene)–C(alkyl) bonds. upenn.edu These steric interactions are a key factor in determining the molecule's preferred three-dimensional shape. ugr.es The simulation calculates the forces between atoms and uses them to compute the dynamic evolution of the system, allowing for the mapping of conformational space and the identification of local energy minima. nih.gov
The key dihedral angles—specifically the C(ring)-C(ring)-C(alkyl)-C(alkyl) angles—are monitored during the simulation to characterize the different rotational isomers (rotamers). By analyzing the trajectory of the simulation, one can determine the relative populations and energies of different conformers, such as those where the alkyl groups are oriented syn (on the same side) or anti (on opposite sides) with respect to the thiophene sulfur atom. This analysis reveals the most probable shapes the molecule will adopt under specific conditions.
Table 1: Representative Conformational Analysis Data for a 2,5-Dialkylthiophene from MD Simulations This table is an illustrative example of the type of data obtained from MD simulations for a sterically hindered dialkylthiophene. The values are representative and not specific experimental or calculated data for this compound.
| Conformer | Dihedral Angle 1 (C4-C5-C-C) | Dihedral Angle 2 (C3-C2-C-C) | Relative Potential Energy (kJ/mol) |
|---|---|---|---|
| Global Minimum | ~45° | ~-135° | 0.00 |
| Local Minimum 1 | ~135° | ~-45° | 5.2 |
| Local Minimum 2 | ~45° | ~45° | 8.1 |
Quantum Chemical Calculations for Spectroscopic Parameter Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for predicting and interpreting the spectroscopic properties of molecules. princeton.edu These methods can provide highly accurate predictions of parameters for Nuclear Magnetic Resonance (NMR), infrared (IR), and Raman spectroscopy, which are essential for structural elucidation. researchgate.netcapes.gov.br
For this compound, DFT calculations can be employed to:
Predict NMR Chemical Shifts: By calculating the magnetic shielding tensors of the hydrogen (¹H) and carbon (¹³C) nuclei, it is possible to predict their NMR chemical shifts with high accuracy. researchgate.net This is invaluable for assigning peaks in experimental spectra, especially for complex molecules where signals may overlap. Calculations are typically performed on a geometry-optimized structure of the molecule.
Simulate Vibrational Spectra: DFT can calculate the vibrational frequencies and intensities of the molecule's normal modes. princeton.edu This allows for the generation of theoretical IR and Raman spectra. Comparing these simulated spectra with experimental data helps confirm the molecular structure and identify characteristic vibrational modes, such as the C-S stretching of the thiophene ring or the bending modes of the alkyl groups.
The accuracy of these predictions depends heavily on the chosen level of theory, which includes the functional (e.g., B3LYP) and the basis set (e.g., 6-31G(d)). researchgate.netresearchgate.net For flexible molecules, spectroscopic parameters may be averaged over several low-energy conformations obtained from an initial analysis, such as an MD simulation. researchgate.net
Table 2: Illustrative DFT-Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) This table provides an example of how DFT calculations can predict NMR chemical shifts for a substituted thiophene. The values are representative and not specific data for this compound.
| Atom | Predicted Chemical Shift (δ, ppm) (DFT/B3LYP) | Typical Experimental Range (δ, ppm) |
|---|---|---|
| Thiophene H (C3, C4) | 6.95 | 6.8 - 7.2 |
| Thiophene C (C2, C5) | 148.2 | 145 - 155 |
| Thiophene C (C3, C4) | 124.5 | 123 - 128 |
| Quaternary Alkyl C | 39.8 | 38 - 42 |
| Methyl C (from ethyl) | 8.5 | 8 - 10 |
Computational Approaches to Structure-Property Relationships
Computational methods are critical for establishing clear relationships between a molecule's chemical structure and its macroscopic properties. nih.gov For this compound, which is a building block for organic electronic materials, understanding its electronic properties is particularly important.
DFT calculations are routinely used to determine key electronic parameters derived from the molecular orbitals:
HOMO (Highest Occupied Molecular Orbital) Energy: This energy level is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.
LUMO (Lowest Unoccupied Molecular Orbital) Energy: This level relates to the ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Energy Gap (E_gap): The difference between the LUMO and HOMO energies is a crucial parameter. It provides an estimate of the molecule's electronic excitation energy and is related to its chemical reactivity, kinetic stability, and the optical and electronic properties of materials derived from it. researchgate.netresearchgate.net
By systematically modifying the structure, for instance, by changing the alkyl substituents on the thiophene ring, computational chemists can predict how these changes will affect the electronic properties. researchgate.net This predictive power allows for the in silico design of new materials with tailored electronic characteristics for applications in organic semiconductors, field-effect transistors, and photovoltaics.
Table 3: Representative Electronic Properties of a 2,5-Dialkylthiophene Calculated via DFT This table illustrates key electronic parameters that can be calculated. The values are representative for a generic 2,5-dialkylthiophene and are not specific data for this compound.
| Parameter | Calculated Value (DFT/B3LYP) | Significance |
|---|---|---|
| HOMO Energy | -5.85 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -0.95 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (E_gap) | 4.90 eV | Correlates with electronic transition energy and chemical stability. |
Polymerization Pathways and Integration of 2,5 Bis 2 Methylbutan 2 Yl Thiophene into Conjugated Polythiophene Systems
Monomer Design Considerations for Polymerization
The design of a thiophene (B33073) monomer for the synthesis of a high-molecular-weight conjugated polymer is governed by a critical structural requirement: the presence of reactive sites for carbon-carbon bond formation at the 2- and 5-positions of the thiophene ring. wikipedia.orgnih.gov These positions are essential for the propagation of the polymer chain, creating the π-conjugated backbone responsible for the material's electronic properties.
Typical polymerization strategies, such as chemical oxidation or transition-metal-catalyzed cross-coupling, rely on the presence of either hydrogen atoms or, more commonly, leaving groups like halogens (Br, I) or organometallic moieties (e.g., boronic esters, organotins) at these C2 and C5 locations. nih.govnumberanalytics.com Concurrently, to ensure solubility and processability of the resulting polymer, non-reactive side chains are generally attached at the 3- and/or 4-positions. researchgate.net These side chains, typically alkyl or alkoxy groups, prevent the highly rigid polymer backbones from aggregating and precipitating out of solution during synthesis and processing.
The compound 2,5-Bis(2-methylbutan-2-yl)thiophene presents a fundamental structural challenge to these design principles. The reactive 2- and 5-positions are occupied by bulky tert-amyl (2-methylbutan-2-yl) groups. These alkyl groups are stable, non-leaving substituents under standard polymerization conditions. Consequently, they block the sites required for chain propagation, rendering the molecule unsuitable as a repeating monomer unit for the synthesis of linear polythiophene. Instead, its structure is more akin to a terminated oligomer or a potential core for more complex, non-linear architectures, should it be further functionalized.
Regioregular Polymerization Methodologies for Poly(this compound)
Regioregularity is a crucial parameter in polythiophenes derived from asymmetrically substituted monomers, such as 3-alkylthiophenes. It describes the orientation of repeating monomer units within the polymer chain, specifically the prevalence of "head-to-tail" (HT) couplings over "head-to-head" (HH) or "tail-to-tail" (TT) defects. nih.govdtic.mil A high degree of HT regioregularity leads to a more planar backbone, enhanced π-orbital overlap, and superior electronic and optical properties. cmu.edu
This concept, however, is not applicable to this compound for two primary reasons. First, the molecule is symmetrically substituted, meaning there is no chemical distinction between a "head" and a "tail." Second, and more fundamentally, since the molecule cannot undergo polymerization through 2,5-linkages to form a polymer chain, the question of the regiochemical arrangement of monomer units is moot. The established methodologies for achieving regioregular polymers are therefore incompatible with this compound.
Chemical oxidative polymerization, often employing ferric chloride (FeCl₃) as the oxidant, is a common method for synthesizing polythiophenes. nih.gov The mechanism proceeds via the oxidation of the thiophene monomer to a radical cation. researchgate.net These radical species then couple, predominantly at the electron-rich 2- and 5-positions, to form dimers, oligomers, and ultimately the polymer chain, releasing protons in the process. wikipedia.orgresearchgate.net
This pathway is contingent on the availability of reactive C-H bonds at the 2- and 5-positions. In the case of this compound, these positions are blocked by robust C-C bonds to the tert-amyl substituents. These alkyl groups cannot be displaced under oxidative polymerization conditions, thereby preventing the necessary coupling reactions for chain formation. Therefore, oxidative polymerization techniques are not a viable pathway for producing a polymer from this specific compound.
Modern polythiophene synthesis heavily relies on transition metal-catalyzed cross-coupling reactions, which offer superior control over polymer molecular weight, dispersity, and regioregularity. nih.gov However, these methods have strict requirements for monomer functionality that this compound does not meet.
Grignard Metathesis (GRIM) and Kumada Catalyst-Transfer Polycondensation (KCTP): The GRIM method is a powerful chain-growth polymerization that typically starts with a 2,5-dihalo-3-alkylthiophene monomer. core.ac.ukcmu.edu The monomer is first treated with a Grignard reagent (like CH₃MgCl) to induce a magnesium-halogen exchange, forming an organomagnesium intermediate. researchgate.net A nickel catalyst, such as Ni(dppp)Cl₂, then facilitates a cross-coupling reaction that propagates the polymer chain. tdl.orgrsc.org KCTP operates on a similar principle of a "living" chain-growth mechanism involving a catalyst that "walks" along the growing chain. nih.govresearchgate.net The foundational requirement for both methods is the presence of halogens at the 2- and 5-positions to enable the initial transmetalation and subsequent cross-coupling steps. Since this compound lacks these essential halogen functional groups, it cannot be polymerized by GRIM or KCTP.
Stille Catalyst-Transfer Polycondensation: The Stille reaction involves the palladium-catalyzed coupling of an organostannane (a compound containing a carbon-tin bond) with an organic halide. wiley-vch.deorganic-chemistry.org For polymerization, a monomer must be difunctional, possessing both an organostannane group and a halide at the coupling sites (or two separate monomers are used, one with two halides and one with two stannanes). rsc.orgresearchgate.net The mechanism involves oxidative addition of the palladium catalyst to the C-X bond, transmetalation with the organostannane, and reductive elimination to form the new C-C bond. libretexts.org this compound possesses neither the necessary halide nor the organostannane functionalities and is thus an inert substrate for Stille polycondensation.
| Polymerization Method | Monomer Requirement at 2,5-Positions | Applicability to this compound |
| Oxidative Polymerization | Hydrogen atoms | No |
| GRIM / KCTP | Halogen atoms (e.g., Br, I) | No |
| Stille Coupling | Halogen and Organostannane groups | No |
| Suzuki Coupling | Halogen and Boronic acid/ester groups | No |
Copolymerization Strategies with this compound
Copolymerization is a strategy used to fine-tune the properties of conjugated polymers by incorporating two or more different monomer units into the polymer chain. nih.gov This can be done to create random, alternating, or block copolymers, each with a unique polymer architecture and distinct material properties.
The synthesis of both random and block copolymers requires that each comonomer be capable of participating in the chain-growth process. This means each comonomer must possess two reactive sites to allow for its incorporation and the subsequent addition of the next monomer. core.ac.uk
As established, this compound lacks the necessary difunctionality for chain propagation. It cannot be integrated as a repeating unit in a random or block copolymer backbone via standard polythiophene polymerization methods. While it is theoretically possible to synthesize a derivative of this molecule with, for example, two terminal reactive groups attached to the amyl substituents, this would create a macro-monomer for entirely different polymer classes, not a comonomer for a conjugated polythiophene chain. In the context of polythiophene synthesis, a molecule with this substitution pattern could at best serve as an "end-capping" agent if it were functionalized at a single position to terminate a growing polymer chain, but it cannot function as a comonomer.
The choice of comonomers profoundly influences the final properties of a copolymer. Factors such as the steric bulk of side chains, the electron-donating or -withdrawing nature of the substituents, and the relative ratio of the comonomers all play a role in determining the polymer's solubility, solid-state packing, electronic energy levels, and charge transport characteristics. researchgate.netcmu.edu For instance, incorporating a bulky comonomer can disrupt intermolecular packing, while introducing an electron-deficient comonomer can lower the polymer's LUMO level, affecting its performance in electronic devices.
However, since this compound is chemically unsuited to act as a comonomer in polythiophene synthesis, there is no scientific literature detailing its specific influence on polymer architecture or properties. Any discussion would be purely hypothetical, as its structure prevents its integration into a polythiophene backbone through the polymerization pathways discussed.
Post-Polymerization Modification Methodologies
The integration of this compound into conjugated polythiophene systems presents a unique set of challenges and opportunities for post-polymerization modification (PPM). The presence of bulky tert-amyl substituents at the 2- and 5-positions of the thiophene ring, while enhancing solubility, significantly influences the reactivity of the polymer backbone. These steric impediments generally reduce the susceptibility of the thiophene C-H bonds to conventional electrophilic substitution reactions, necessitating more tailored and often harsher reaction conditions.
Post-polymerization modification is a valuable strategy for fine-tuning the properties of conjugated polymers, allowing for the introduction of new functionalities without altering the polymer's molecular weight and dispersity. nih.govnih.gov This approach can be more practical than synthesizing functionalized monomers, especially when the desired functional groups are not compatible with the initial polymerization conditions. utexas.edu For polythiophenes, PPM can alter their electronic, optical, and physical properties by modifying the conjugated backbone. cmu.edu
However, direct functionalization of the C-H bonds along the polymer backbone is a primary route for PPM of polythiophenes. utexas.edu The reactivity of these bonds is critical. In the case of poly(this compound), the bulky tert-amyl groups sterically hinder the approach of reagents to the available C-H bonds at the 3- and 4-positions of the thiophene units. This steric hindrance is a known factor that can impede reactions on the polymer backbone. cmu.edu
Several PPM methodologies are theoretically applicable to polythiophene systems, though their efficacy with a sterically demanding substrate like poly(this compound) would require empirical validation. These methods include:
Halogenation: Electrophilic halogenation, for instance, with N-bromosuccinimide (NBS), is a common method to introduce reactive handles onto polythiophene backbones. These halogenated sites can then be used for subsequent cross-coupling reactions. However, the steric bulk of the tert-amyl groups would likely decrease the rate and efficiency of halogenation at the 3- and 4-positions.
Oxidation: Oxidation of the sulfur atom in the thiophene ring to a sulfoxide (B87167) or sulfone can dramatically alter the electronic properties of the polymer. Reagents like m-chloroperoxybenzoic acid (m-CPBA) are often employed. While this reaction does not directly target the C-H bonds, the steric environment created by the tert-amyl groups could influence the accessibility of the sulfur atom to the oxidizing agent.
Metal-Catalyzed C-H Functionalization: Modern synthetic methods involving transition-metal-catalyzed C-H activation present a potential, albeit challenging, avenue for the functionalization of sterically hindered polythiophenes. nih.gov These reactions can offer high selectivity but may require careful optimization of catalysts and reaction conditions to overcome the steric barrier imposed by the bulky alkyl groups.
Cycloaddition Reactions: Diels-Alder reactions and other cycloadditions can be employed if appropriate diene or dienophile functionalities are present or can be introduced onto the polymer. This method typically modifies the backbone structure significantly. nih.gov
The table below summarizes potential PPM reactions for polythiophenes and the anticipated impact of the bulky 2,5-di-tert-amyl substituents on their feasibility.
| Modification Type | Typical Reagents | Potential Product | Anticipated Influence of 2,5-Bis(2-methylbutan-2-yl) Substituents |
| Halogenation | N-Bromosuccinimide (NBS), N-Iodosuccinimide (NIS) | Poly(3-halo-2,5-bis(2-methylbutan-2-yl)thiophene) | Significant steric hindrance is expected to reduce reaction rates and may require harsh conditions, potentially leading to lower degrees of functionalization or side reactions. |
| Oxidation | m-Chloroperoxybenzoic acid (m-CPBA), Hydrogen Peroxide | Poly(this compound-S-oxide) or S,S-dioxide | The bulky groups may sterically shield the sulfur atom, potentially requiring stronger oxidizing agents or longer reaction times to achieve significant conversion. |
| Metal-Catalyzed C-H Arylation | Palladium or Rhodium catalysts, Aryl halides | Poly(3-aryl-2,5-bis(2-methylbutan-2-yl)thiophene) | Overcoming the steric hindrance for catalyst coordination and subsequent C-H activation would be a major challenge, likely requiring specialized ligand systems and rigorous optimization. |
It is important to note that while these methodologies are established for less substituted polythiophenes, their application to poly(this compound) would represent a significant synthetic challenge. Research in the post-polymerization modification of highly substituted and sterically hindered conjugated polymers is an ongoing area of investigation, with the potential to unlock new materials with tailored properties.
Applications of 2,5 Bis 2 Methylbutan 2 Yl Thiophene and Its Polymeric Derivatives in Functional Materials Science
Application in Organic Electronic Devices (Methodological Aspects)
The incorporation of thiophene-based units into conjugated polymers is a cornerstone of organic electronics. The properties of these polymers can be finely tuned by modifying the substituent groups on the thiophene (B33073) ring. The use of bulky alkyl groups, such as the 2-methylbutan-2-yl (tert-amyl) groups in 2,5-Bis(2-methylbutan-2-yl)thiophene, is a key strategy to enhance the processability and performance of these materials.
The this compound monomer serves as a fundamental building block for the synthesis of conjugated polymers. The bulky tert-amyl side chains are introduced to improve the solubility of the resulting polymer in common organic solvents. This enhanced solubility is crucial for the fabrication of thin films for electronic devices using solution-based techniques such as spin-coating, dip-coating, or printing.
The synthesis of such polymers often involves the polymerization of the corresponding di-halogenated monomer, such as 2,5-dibromo-3,4-disubstituted thiophenes, through methods like Grignard Metathesis (GRIM) polymerization catalyzed by nickel complexes. nih.gov Another common approach is the Stille or Suzuki cross-coupling polymerization, which allows for the creation of well-defined alternating copolymers. kpi.ua In the case of polymers derived from this compound, the polymerization would proceed from a suitably functionalized monomer, for instance, a di-bromo or di-stannyl derivative. The presence of the tert-amyl groups generally does not interfere with the polymerization chemistry but significantly influences the properties of the final polymer. These bulky groups can induce a twist in the polymer backbone, which affects the planarity and, consequently, the electronic properties of the material.
| Polymer Backbone Component | Purpose of Component | Relevant Polymerization Method |
| This compound | Enhance solubility, improve processability, influence solid-state packing | GRIM Polymerization, Stille Coupling, Suzuki Coupling |
| Thiophene | Core conjugated unit, provides charge transport pathway | N/A |
| Comonomer (e.g., benzothiadiazole) | Tune electronic properties (e.g., band gap), enhance charge transfer | Stille Coupling, Suzuki Coupling |
The charge transport in polymeric films is a complex process that is highly dependent on the molecular arrangement and intermolecular interactions within the solid state. The bulky 2-methylbutan-2-yl side chains in polymers of this compound play a critical role in dictating the morphology of the polymer films. These groups can prevent excessive aggregation and crystallization, leading to more amorphous or semi-crystalline films.
The investigation of charge transport mechanisms in these materials typically involves the fabrication of thin-film transistors. By measuring the current-voltage characteristics of these devices, key parameters such as charge carrier mobility and on/off ratio can be determined. Techniques like X-ray diffraction (XRD) and atomic force microscopy (AFM) are employed to probe the thin-film morphology, including the degree of crystallinity, molecular orientation, and domain size. The correlation between these morphological features and the measured charge transport properties provides insights into how the bulky side chains influence the charge hopping between polymer chains. In some polythiophene systems, the introduction of bulky side chains has been shown to affect the interchain stacking distance and the degree of π-π overlap, which are critical for efficient charge transport. chemtube3d.com
The solution-processability of polymers derived from this compound facilitates their integration into various organic electronic device architectures.
Organic Field-Effect Transistors (OFETs): In OFETs, the polymer serves as the active semiconductor layer. The integration process involves depositing a thin film of the polymer onto a substrate with pre-patterned source and drain electrodes and a gate dielectric. The good solubility allows for uniform film formation, which is essential for reliable device operation. The bulky side chains can also influence the interface properties between the semiconductor and the dielectric, which is a critical factor in device performance.
Organic Light-Emitting Diodes (OLEDs): In OLEDs, these polymers can be used as the emissive layer or as charge-transporting layers. For use as an emissive layer, the polymer must exhibit efficient photoluminescence in the solid state. The bulky side chains can help to reduce concentration quenching by preventing close packing of the polymer chains, thus enhancing the emission efficiency. When used as a charge-transporting layer, the focus is on matching the energy levels of the polymer with those of the other materials in the device stack to ensure efficient charge injection and transport.
Organic Solar Cells (OSCs): In bulk heterojunction (BHJ) OSCs, the polymer acts as the electron donor material, which is blended with an electron acceptor, typically a fullerene derivative or a non-fullerene acceptor. nih.govrsc.org The morphology of this blend is crucial for efficient exciton (B1674681) dissociation and charge transport. The solubility and miscibility of the polymer, influenced by the 2-methylbutan-2-yl side chains, are key parameters that need to be optimized to achieve a favorable nanoscale phase separation within the active layer. The integration process involves co-dissolving the donor polymer and the acceptor material and depositing the blend to form the active layer.
Chiral Recognition and Asymmetric Catalysis Research (Methodological Aspects)
The thiophene scaffold can also be functionalized to create chiral ligands for asymmetric catalysis. By introducing chiral substituents at the 2 and 5 positions, C2-symmetric ligands can be designed, which are highly effective in creating a chiral environment around a metal center.
While direct examples of chiral ligands derived from this compound are not prevalent in the literature, the principles for their design can be inferred from structurally similar systems. For instance, chiral ligands based on the 2,5-bis(oxazolinyl)thiophene and 2,5-bis(imidazolinyl)thiophene frameworks have been successfully synthesized and utilized in asymmetric catalysis. nih.gov
The design of such ligands starts with a C2-symmetric thiophene backbone, such as thiophene-2,5-dicarboxylic acid. This precursor is then reacted with enantiopure chiral building blocks, such as amino alcohols or diamines, to introduce the chiral centers. In a hypothetical design based on this compound, one could envision a synthetic route where the tert-amyl groups are first installed on the thiophene ring, followed by functionalization at the 3 and 4 positions to introduce the coordinating groups that would bear the chiral information. The bulky tert-amyl groups would provide a specific steric environment that could influence the selectivity of the catalytic reactions.
The formation of a complex between the chiral ligand and a metal center is the crucial step in creating an asymmetric catalyst. The investigation of this complex formation involves various spectroscopic and analytical techniques.
For thiophene-based chiral ligands, the coordinating atoms (e.g., nitrogen atoms in oxazoline (B21484) or imidazoline (B1206853) rings) bind to a metal precursor, such as a copper(II) triflate (Cu(OTf)₂). nih.gov The formation of the ligand-metal complex can be monitored using techniques like NMR spectroscopy, UV-Vis spectroscopy, and mass spectrometry. X-ray crystallography provides definitive structural information about the coordination geometry and the chiral pocket created by the ligand around the metal center.
Once the complex is formed and characterized, its catalytic activity and enantioselectivity are tested in a model reaction, such as the Friedel-Crafts alkylation of indoles with β-nitrostyrene. nih.gov The reaction products are analyzed by chiral high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee), which is a measure of the catalyst's stereoselectivity. The systematic variation of the ligand structure, the metal salt, and the reaction conditions allows for the optimization of the catalytic system.
| Ligand Precursor | Chiral Auxiliary | Metal Salt | Model Reaction |
| Thiophene-2,5-dicarboxylic acid | Chiral amino alcohols | Cu(OTf)₂ | Asymmetric Friedel-Crafts Alkylation |
| Thiophene-2,5-dicarboxylic acid | Chiral diamines | Pd(OAc)₂ | Asymmetric Allylic Alkylation |
Based on the conducted research, there is no publicly available scientific literature or data detailing the application of This compound or its polymeric derivatives in asymmetric synthesis methodologies, including Friedel-Crafts alkylation.
Extensive searches for the use of this specific compound as a chiral ligand, catalyst, or starting material in the context of enantioselective reactions did not yield any relevant research findings. The scientific literature focuses on other substituted thiophene derivatives for these applications. For instance, research has been published on the use of C₂-symmetric chiral ligands such as 2,5-bis(imidazolinyl)thiophene and 2,5-bis(oxazolinyl)thiophene in copper-catalyzed asymmetric Friedel-Crafts alkylations. mdpi.com These studies explore how different chiral auxiliaries attached to the thiophene ring can induce enantioselectivity in the formation of new carbon-carbon bonds. mdpi.commdpi.com
However, the specific substitution of 2-methylbutan-2-yl groups at the 2 and 5 positions of the thiophene ring, as in "this compound," has not been reported in the context of asymmetric synthesis. This suggests that this particular compound has likely not been explored for such applications, or at least, the results of such investigations have not been published in accessible scientific journals or databases.
Therefore, no content can be generated for the requested section on "Application in Asymmetric Synthesis Methodologies (e.g., Friedel-Crafts alkylation)" as it pertains to this compound.
Future Research Directions and Emerging Paradigms for 2,5 Bis 2 Methylbutan 2 Yl Thiophene
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The synthesis of substituted thiophenes has evolved significantly, moving towards more sustainable and efficient methods. Future research on 2,5-Bis(2-methylbutan-2-yl)thiophene should leverage these modern strategies to improve yield, reduce waste, and avoid harsh reaction conditions. Classical methods often require multiple steps and may not be environmentally friendly.
Emerging synthetic strategies that could be adapted for this specific compound include:
Metal-Free Synthesis : Transition-metal-free reactions are gaining prominence in green chemistry. nih.gov Techniques using elemental sulfur (S₈) or potassium xanthate (EtOCS₂K) as the sulfur source offer a sustainable pathway. organic-chemistry.orgacs.org For instance, a metal-free approach involving the dehydration and sulfur cyclization of alkynols could be a promising route. acs.org Another sustainable method involves the reaction of substituted buta-1-enes with potassium sulfide, which proceeds via the cleavage of multiple C-H bonds. organic-chemistry.org
Catalytic C-H Arylation : Direct C-H arylation of the thiophene (B33073) core is an atom-economical method for creating C-C bonds. While typically used to add aryl groups, research into direct C-H alkylation or adapting related cross-coupling methodologies could provide a more direct route to 2,5-disubstituted thiophenes.
Multicomponent Reactions (MCRs) : Modified versions of reactions like the Gewald reaction allow for the one-pot synthesis of thiophenes with diverse substitution patterns, enhancing efficiency by reducing the number of synthetic steps and purification processes. nih.gov
Flow Chemistry : The use of continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processes. This would be particularly attractive for industrial-scale production.
Table 1: Potential Synthetic Routes for this compound
| Synthetic Strategy | Key Features | Potential Advantages for Synthesis |
|---|---|---|
| Metal-Free Sulfurization | Uses elemental sulfur or potassium sulfide. organic-chemistry.orgnih.gov | Environmentally benign, avoids toxic metal catalysts, uses inexpensive sulfur sources. |
| Pd-Catalyzed Heterocyclization | Involves cyclization of functionalized alkynes. nih.gov | High regioselectivity, high atom economy, applicable to various substituted thiophenes. |
| Rh-Catalyzed Transannulation | Couples 1,2,3-thiadiazoles with alkynes. organic-chemistry.org | Provides access to highly substituted thiophenes in a modular fashion. acs.org |
| Multicomponent Reactions | One-pot synthesis from multiple starting materials. nih.gov | High efficiency, reduced waste, operational simplicity. |
Advanced Computational Modeling and Machine Learning Applications
Computational chemistry and machine learning (ML) are becoming indispensable tools for predicting material properties and accelerating the design of new functional molecules. nih.gov For this compound, these approaches can guide research by predicting its behavior and identifying promising applications before committing to extensive lab work.
Future research directions include:
Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be used to calculate and understand the fundamental electronic properties of the molecule. researchgate.net This includes determining its geometry, bond lengths, charge distribution, and frontier molecular orbital (HOMO/LUMO) energy levels, which are critical for electronic applications. researchgate.netmdpi.com
Molecular Dynamics (MD) Simulations : MD simulations can predict the morphology and dynamics of this compound in bulk or in thin films. This is crucial for understanding how the bulky tert-amyl side chains influence molecular packing, which in turn affects charge transport in organic electronic devices.
Machine Learning for Property Prediction : ML models can be trained on datasets of existing thiophene derivatives to predict the properties of new compounds. mdpi.com An ML model could predict the solubility, electronic bandgap, and charge mobility of polymers or copolymers incorporating the this compound unit.
Inverse Design : Advanced ML algorithms, such as generative models, could be used for the inverse design of materials. rsc.org By defining a set of desired properties (e.g., high solubility, specific bandgap), the algorithm could suggest novel thiophene-based structures, potentially including variations of the tert-amyl substituents, for synthesis.
Table 2: Computational and Machine Learning Tools for Future Research
| Tool/Method | Application for this compound | Scientific Insight |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure, HOMO/LUMO levels, vibrational spectra. researchgate.netresearchgate.net | Predicts optoelectronic properties and aids in interpreting spectroscopic data. |
| Molecular Dynamics (MD) | Simulation of molecular packing in solid state and conformation in solution. mdpi.com | Understands morphology of thin films and self-assembly behavior. |
| Machine Learning (ML) Models | Prediction of properties (solubility, bandgap) for derivatives and polymers. nih.govmdpi.com | Accelerates materials discovery by screening candidates computationally. |
| Generative Adversarial Networks (GANs) | Inverse design of new thiophene derivatives with targeted properties. rsc.org | Moves beyond screening to the de novo design of high-performance materials. |
Integration into Multi-Component Systems and Hybrid Materials
The properties of this compound make it a compelling component for integration into multi-component systems and hybrid materials, where the interplay between different materials can lead to enhanced functionality.
Potential areas of exploration:
Polymer Blends for Organic Electronics : The bulky tert-amyl side chains are expected to enhance the solubility of this thiophene derivative, making it highly compatible with solution-based processing techniques like printing. Future work could involve blending it with acceptor molecules or polymers to create the active layer of organic photovoltaic (OPV) cells or organic photodetectors.
Thermoelectric Composites : Conductive polymers are promising for thermoelectric applications. researchgate.net By polymerizing this compound and creating composites with materials like carbon nanotubes or graphene, it may be possible to develop flexible materials that can convert waste heat into electricity. The bulky side chains could play a key role in disrupting thermal conductivity while maintaining electrical pathways upon doping.
Perovskite Solar Cell Interlayers : Self-assembled monolayers (SAMs) are being used to improve the efficiency and stability of perovskite solar cells by modifying interface properties. chemeurope.com Thiophene-based molecules have shown success in this area. Future studies could investigate the use of this compound or its derivatives as a hole-transporting layer or an interfacial modifier to reduce recombination losses at the perovskite interface. chemeurope.com
Sensors : Integrating this thiophene derivative into a composite material could form the basis of a chemical sensor. The thiophene ring can interact with specific analytes, causing a measurable change in the material's conductivity or optical properties.
Investigation of Self-Assembly and Supramolecular Architectures
Self-assembly is a powerful bottom-up approach for creating highly ordered nanostructures. The molecular structure of this compound suggests a unique self-assembly behavior that is ripe for investigation.
Future research should focus on:
Surface-Confined 2D Assembly : Using scanning tunneling microscopy (STM), the self-assembly of this molecule on various substrates like highly oriented pyrolytic graphite (B72142) (HOPG) or metal surfaces (Au, Ag) can be studied. nih.govmdpi.com Unlike planar thiophenes that often form π-stacked structures, the tert-amyl groups will likely dictate a different packing motif, possibly leading to porous networks or interdigitated structures driven by van der Waals forces.
Solution-Phase Aggregation : The bulky side chains will influence how the molecules aggregate in different solvents. This can be studied using spectroscopic techniques to understand the formation of nanoscale assemblies, which is critical for controlling the morphology of solution-cast thin films.
Host-Guest Chemistry : The formation of ordered, porous networks through self-assembly could create opportunities for host-guest chemistry. nih.gov The cavities within the supramolecular architecture could be designed to trap smaller guest molecules, leading to applications in sensing, separation, or catalysis.
Co-Assembly with Other Molecules : Investigating the co-assembly of this compound with other functional molecules (e.g., fullerenes, planar dyes) could lead to the formation of complex, multi-functional supramolecular materials with tailored electronic or optical properties. frontiersin.org
Exploration of Structure-Function Relationships for Advanced Applications
Key research questions to explore:
Side-Chain Influence on Electronic Properties : How do the bulky, electron-donating tert-amyl groups affect the ionization potential and electron affinity of the thiophene ring? This relationship is fundamental to its performance in electronic devices.
Solubility and Processability : Quantifying the solubility of this compound in various organic solvents is crucial for its application in printed electronics. The bulky side chains are hypothesized to prevent strong intermolecular aggregation and enhance solubility, a structure-function relationship that needs to be thoroughly characterized.
Morphology and Device Performance : For applications in organic field-effect transistors (OFETs), the thin-film morphology is critical. Research should correlate processing conditions (e.g., solvent, deposition temperature) with the resulting film morphology (crystallinity, domain size) and the final device performance (charge carrier mobility, on/off ratio).
Polymerization and Copolymerization : The functionality of this molecule can be expanded by polymerizing it to form a homopolymer or copolymerizing it with other monomers. This allows for the fine-tuning of the electronic and physical properties of the resulting material for specific applications, such as in thermoelectric composites or the active layer of solar cells. researchgate.net
New Spectroscopic and Imaging Methodologies for Material Characterization
The characterization of materials derived from this compound will require a suite of advanced spectroscopic and imaging techniques to probe its structure and function across multiple length and time scales. unimelb.edu.au
Future characterization efforts should employ:
Time-Resolved Spectroscopy : Techniques like transient absorption spectroscopy can be used to study the dynamics of excited states in this molecule and its polymers on femtosecond to microsecond timescales. This is essential for understanding photophysical processes relevant to solar cells and photodetectors. unimelb.edu.au
Advanced Microscopy : Beyond standard atomic force microscopy (AFM), techniques like scanning near-field optical microscopy (SNOM) can provide chemical information with spatial resolution below the diffraction limit of light. nih.govresearchgate.net This would allow for the visualization of nanoscale domains and interfaces in blend films or composites.
Vibrational Spectroscopy : Raman and infrared (IR) spectroscopy are powerful for probing molecular structure. nih.gov Spatially resolved techniques like Raman imaging can map the chemical composition and orientation of molecules within a thin film, providing insight into morphology and phase separation in blends. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy : Time-resolved EPR is particularly useful for studying paramagnetic species like triplet excitons and polarons, which are key intermediates in the operation of organic electronic devices. nih.gov It can provide detailed information on the electronic structure and environment of these species.
Table 3: Advanced Characterization Techniques for Future Studies
| Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| Transient Absorption Spectroscopy | Excited-state dynamics, charge generation and recombination. unimelb.edu.au | Understanding photophysics for solar cell and photodetector applications. |
| Scanning Tunneling Microscopy (STM) | Atomic-scale imaging of molecular self-assembly on conductive surfaces. mdpi.com | Visualizing and controlling supramolecular architectures. |
| Raman Imaging | Spatial distribution of chemical components, molecular orientation. researchgate.net | Characterizing morphology and phase separation in composite materials and blends. |
| Time-Resolved EPR (TREPR) | Electronic structure of transient paramagnetic states (triplets, polarons). nih.gov | Elucidating fundamental charge transport and energy loss mechanisms. |
| MALDI Mass Spectrometry Imaging | Spatially resolved chemical composition of complex surfaces. acs.org | Mapping the distribution of the compound and its degradation products in devices. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
